

# Application Notes: The Application of CFL-120 in Organoid Cultures

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## Compound of Interest

Compound Name: CFL-120

Cat. No.: B101681

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## Introduction

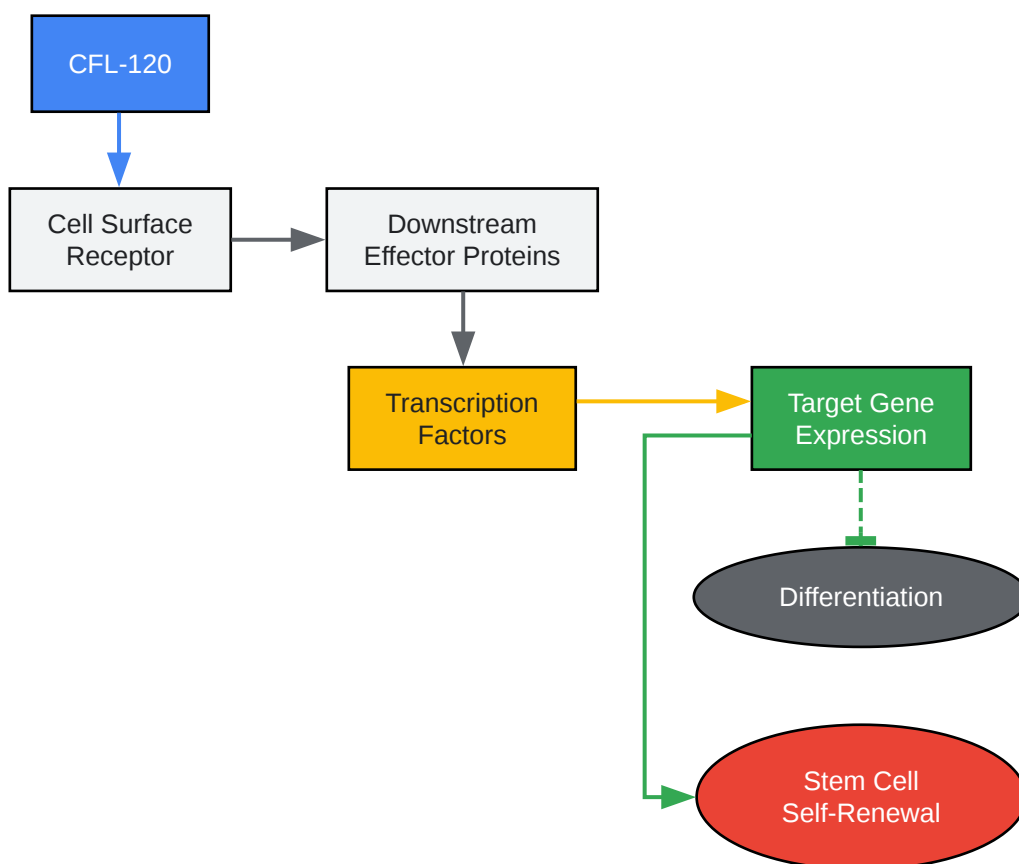
Organoid culture has emerged as a pivotal technology in biomedical research, providing three-dimensional (3D) in vitro models that closely recapitulate the architecture and function of native organs. These self-organizing structures derived from stem cells or tissue progenitors offer unparalleled opportunities for disease modeling, drug discovery, and personalized medicine. The successful establishment and maintenance of organoid cultures rely on a precisely formulated culture medium, often supplemented with various small molecules to direct cell fate and proliferation. This document details the application of **CFL-120**, a novel modulator of key signaling pathways, in the culture of various organoid models.

## Mechanism of Action

**CFL-120** is a potent and selective small molecule that modulates cellular signaling pathways critical for organoid development and homeostasis. While the exact target is proprietary, its effects are consistent with the modulation of pathways involved in stem cell self-renewal and differentiation.

## Signaling Pathway

The proposed mechanism of action for **CFL-120** involves the modulation of intracellular signaling cascades that are fundamental to maintaining the balance between stemness and differentiation in organoid cultures.



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Caption: Proposed signaling pathway of **CFL-120** in organoid cultures.

## Application in Intestinal Organoid Cultures

Human intestinal organoids are a valuable model for studying gastrointestinal physiology and diseases. **CFL-120** can be utilized to enhance the establishment and long-term maintenance of these cultures.

## Quantitative Data Summary

Parameter	Control (without CFL-120)	CFL-120 (10 $\mu$ M)
Organoid Formation Efficiency	15%	35%
Average Organoid Diameter (Day 7)	150 $\mu$ m	250 $\mu$ m
Expression of Lgr5 (Stem Cell Marker)	1.0 (relative units)	2.5 (relative units)
Expression of Villin (Differentiation Marker)	1.0 (relative units)	0.7 (relative units)

## Experimental Protocol: Intestinal Organoid Culture with CFL-120

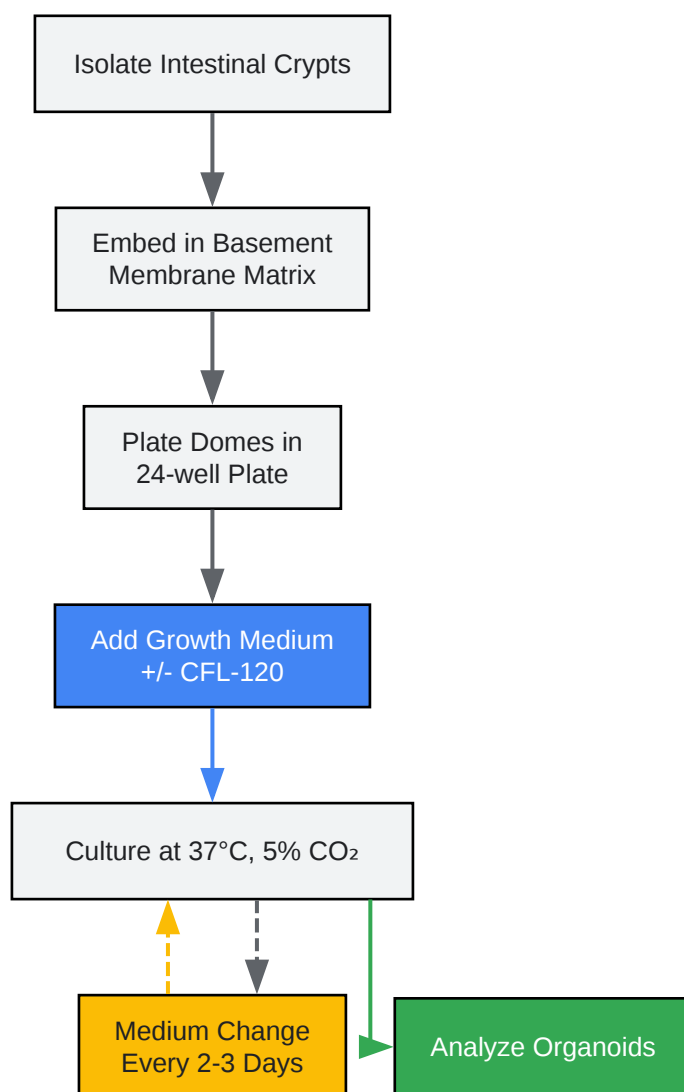
### Materials:

- Human intestinal crypts
- Basement membrane matrix
- IntestiCult™ Organoid Growth Medium (Human)
- **CFL-120** (10 mM stock in DMSO)
- 24-well tissue culture plates

### Procedure:

- Isolate human intestinal crypts from biopsy samples following standard protocols.
- Resuspend the isolated crypts in cold basal medium.
- Mix the crypt suspension with an equal volume of basement membrane matrix on ice.
- Plate 50  $\mu$ L domes of the crypt-matrix mixture into the center of pre-warmed 24-well plate wells.

- Allow the domes to solidify at 37°C for 15-20 minutes.
- Prepare complete IntestiCult™ Organoid Growth Medium. For the experimental group, supplement the medium with **CFL-120** to a final concentration of 10 µM. For the control group, add an equivalent volume of DMSO.
- Gently add 500 µL of the prepared medium to each well.
- Culture the organoids at 37°C and 5% CO<sub>2</sub>.
- Replace the medium every 2-3 days with freshly prepared medium containing **CFL-120** or DMSO.
- Monitor organoid growth and morphology using a brightfield microscope.



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Caption: Workflow for intestinal organoid culture with **CFL-120**.

## Application in Pancreatic Organoid Cultures

Pancreatic organoids serve as a critical tool for studying pancreatic development, diabetes, and pancreatitis. **CFL-120** can be used to promote the expansion of pancreatic progenitor cells.

### Quantitative Data Summary

Parameter	Control (without CFL-120)	CFL-120 (5 $\mu$ M)
Progenitor Cell Fold Expansion (10 days)	5-fold	20-fold
Expression of PDX1 (Progenitor Marker)	1.0 (relative units)	3.2 (relative units)
Expression of Insulin (Beta-cell Marker)	1.0 (relative units)	0.5 (relative units)

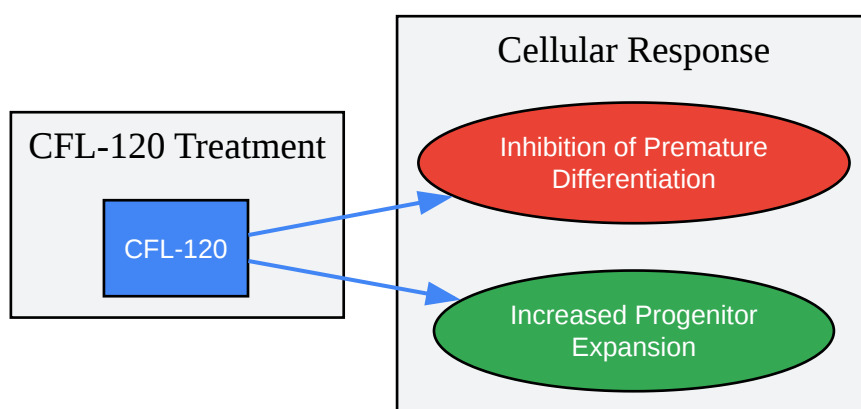
## Experimental Protocol: Pancreatic Progenitor Expansion with **CFL-120**

Materials:

- Human pluripotent stem cell (hPSC)-derived pancreatic progenitors
- Basement membrane matrix
- Pancreatic organoid expansion medium
- CFL-120** (10 mM stock in DMSO)
- 6-well tissue culture plates

Procedure:

- Generate pancreatic progenitors from hPSCs using established differentiation protocols.
- Dissociate the progenitor clusters into single cells or small clumps.
- Resuspend the cells in cold expansion medium.
- Mix the cell suspension with basement membrane matrix at a 1:4 ratio.
- Plate 100  $\mu$ L domes of the mixture onto a pre-warmed 6-well plate.
- Allow the domes to solidify at 37°C for 20-30 minutes.
- Prepare complete pancreatic organoid expansion medium. Supplement the experimental medium with **CFL-120** to a final concentration of 5  $\mu$ M. Add an equivalent volume of DMSO to the control medium.
- Add 2 mL of the prepared medium to each well.
- Culture at 37°C and 5% CO<sub>2</sub>.
- Perform a full medium change every 3 days.
- Passage the organoids every 7-10 days.



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Caption: Logical relationship of **CFL-120**'s effects on pancreatic organoids.

Disclaimer: **CFL-120** is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are intended as a guide and may require optimization for specific cell lines or experimental conditions.

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